molecular formula C7H12O3 B1584195 Methyl 1-hydroxycyclopentane-1-carboxylate CAS No. 6948-25-0

Methyl 1-hydroxycyclopentane-1-carboxylate

Cat. No. B1584195
CAS RN: 6948-25-0
M. Wt: 144.17 g/mol
InChI Key: APSCDNXUQLGQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-hydroxycyclopentane-1-carboxylate is a chemical compound with the CAS Number: 6948-25-0 . It has a molecular weight of 144.17 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of Methyl 1-hydroxycyclopentane-1-carboxylate consists of a cyclopentane ring with a carboxylate (COO-) group and a hydroxyl (OH) group attached to the same carbon .


Physical And Chemical Properties Analysis

Methyl 1-hydroxycyclopentane-1-carboxylate is a liquid at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

1. Chemical Synthesis and Stereochemistry

Methyl 1-hydroxycyclopentane-1-carboxylate and its derivatives play a significant role in chemical synthesis. For instance, the radical annulation procedure involving cyclic 1-hydroxyacid derivatives demonstrated the preparation of polysubstituted 1-hydroxycyclopentane carboxylic acid derivatives. This process highlighted a stereoselective conjugated addition followed by a group-selective cyclization, offering a new approach for the synthesis of these compounds (Bulugahapitiya & Renaud, 2001).

2. Study of Molecular Conformations

Research into the molecular conformations of methyl 1-hydroxycyclopentane-1-carboxylate derivatives has been conducted to understand their chemical behavior. A study involving the Raman spectrum investigation of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates provided insights into their molecular structure and conformational isomers, which is crucial for understanding their chemical reactions and applications (Batuev et al., 1959).

3. Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of methyl 1-hydroxycyclopentane-1-carboxylate have been explored for their potential in drug synthesis. For example, the synthesis of 5-Methylenecyclopentanone-3-carboxylic Acid, an antitumor isomer of sarkomycin, demonstrated the potential of these compounds in developing new therapeutic agents (Umezawa & Kinoshita, 1957).

Safety And Hazards

Methyl 1-hydroxycyclopentane-1-carboxylate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

methyl 1-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSCDNXUQLGQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288399
Record name methyl 1-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-hydroxycyclopentane-1-carboxylate

CAS RN

6948-25-0
Record name 6948-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-hydroxycyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-hydroxycyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-hydroxycyclopentanecarboxylic acid (1.4 g, 10.76 mmol) in MeOH (10 mL) was treated with conc. H2SO4 (1 drop), heated at 65° C. for 2 h, cooled to RT and concentrated to dryness. The residue was treated with satd. NaHCO3, extracted with DCM (3×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford methyl 1-hydroxycyclopentanecarboxylate (1.45 g, 92%). 1H NMR (400 MHz, CDCl3): δ 3.79 (s, 3H), 2.92 (br s, 1H), 2.11-2.00 (m, 2H), 1.91-1.83 (m, 2H), 1.82-1.72 (m, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-hydroxycyclopentanecarboxylic acid (2.00 g) in methanol (15 mL) was added conc. sulfuric acid (0.1 mL), and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo, and the resultant residue was diluted with diethylether. The mixture was washed successively with an aqueous saturated sodium hydrogencarbonate solution and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo to give methyl 1-hydroxy-cyclopentanecarboxylate (2.06 g) as a pale brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-hydroxycyclopentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-hydroxycyclopentane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-hydroxycyclopentane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-hydroxycyclopentane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-hydroxycyclopentane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-hydroxycyclopentane-1-carboxylate

Citations

For This Compound
1
Citations
V Roussis, KB Gloer, DF Wiemer - The Journal of Organic …, 1988 - ACS Publications
Discussion The probable chemical transformations of PNDP are depicted in Scheme II. PNDP (1) is subject to nucleo-philic attack by all threeavailable nucleophiles, if present: OH", OBu…
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.